Cas no 894008-99-2 (1-(3-fluoro-4-methylphenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea)

1-(3-Fluoro-4-methylphenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea is a fluorinated phenylpyrrolidinyl urea derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure combines a 3-fluoro-4-methylphenyl moiety with a 5-oxo-1-phenylpyrrolidinyl group, linked via a urea bridge, suggesting possible biological activity as a kinase inhibitor or enzyme modulator. The fluorine substitution enhances metabolic stability and binding affinity, while the phenylpyrrolidinone scaffold may contribute to selective target interactions. This compound is of interest for structure-activity relationship (SAR) studies due to its balanced lipophilicity and hydrogen-bonding capabilities. It serves as a valuable intermediate for the synthesis of more complex bioactive molecules, particularly in the development of targeted therapeutics.
1-(3-fluoro-4-methylphenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea structure
894008-99-2 structure
Product Name:1-(3-fluoro-4-methylphenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea
CAS No:894008-99-2
MF:C18H18FN3O2
MW:327.352827548981
CID:5515129
Update Time:2025-06-11

1-(3-fluoro-4-methylphenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea Chemical and Physical Properties

Names and Identifiers

    • Urea, N-(3-fluoro-4-methylphenyl)-N'-(5-oxo-1-phenyl-3-pyrrolidinyl)-
    • 1-(3-fluoro-4-methylphenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea
    • Inchi: 1S/C18H18FN3O2/c1-12-7-8-13(9-16(12)19)20-18(24)21-14-10-17(23)22(11-14)15-5-3-2-4-6-15/h2-9,14H,10-11H2,1H3,(H2,20,21,24)
    • InChI Key: ZHQNZFAXAHOCMY-UHFFFAOYSA-N
    • SMILES: N(C1=CC=C(C)C(F)=C1)C(NC1CC(=O)N(C2=CC=CC=C2)C1)=O

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Additional information on 1-(3-fluoro-4-methylphenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea

Introduction to 1-(3-fluoro-4-methylphenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea (CAS No. 894008-99-2)

1-(3-fluoro-4-methylphenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea, identified by its CAS number 894008-99-2, is a compound of significant interest in the field of pharmaceutical chemistry. This molecule has garnered attention due to its structural complexity and potential biological activities, making it a subject of extensive research in drug discovery and development.

The< strong>nomenclature of this compound provides valuable insights into its chemical composition. The presence of a fluoro substituent at the 3-position of the phenyl ring and a methyl group at the 4-position suggests that these functional groups may play a crucial role in modulating the compound's interactions with biological targets. Additionally, the urea moiety linked to a 5-oxo-1-phenylpyrrolidin-3-yl group indicates a potential for hydrogen bonding and other non-covalent interactions, which are essential for drug-receptor binding.

In recent years, there has been growing interest in the development of novel therapeutic agents that target complex biological pathways. The< strong>structure-activity relationships (SAR) of compounds like 1-(3-fluoro-4-methylphenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea have been extensively studied to identify lead compounds for further optimization. The< strong>fluoro and< strong>methyl substituents are known to influence the electronic properties and lipophilicity of molecules, which can significantly impact their pharmacokinetic profiles.

The< strong>5-oxo-1-phenylpyrrolidin-3-yl moiety is particularly noteworthy, as it is a structural feature commonly found in bioactive molecules. This fragment has been reported to exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of this group into the urea-based scaffold of 1-(3-fluoro-4-methylphenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yll)urea may contribute to its potential therapeutic applications.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and transition-metal-catalyzed hydrogenations, have been employed to construct the complex framework of the molecule. The use of< strong>fluoro-substituted aromatic rings adds an additional layer of complexity to the synthesis, necessitating precise control over reaction conditions.

In terms of biological evaluation, 1-(3-fluoro-4-methylphenyl)-3-(5-oxyo-pyrrolidin-phe-nllyl)urea has shown promising activity in preliminary assays. Studies have demonstrated its ability to inhibit certain enzymes and receptors implicated in various diseases. For instance, it has been found to exhibit inhibitory effects on enzymes such as dihydrofolate reductase (DHFR) and tyrosine kinases, which are targets for anticancer therapies. Additionally, the compound has shown potential in modulating inflammatory pathways by interacting with key signaling molecules.

The< strong>bioisosteric replacements, such as the substitution of nitrogen atoms with oxygen atoms or vice versa, have been explored to enhance the potency and selectivity of this compound. These modifications can lead to significant changes in the pharmacological properties of the molecule, making them critical for drug development. Computational methods, including molecular docking and quantum mechanical calculations, have been utilized to predict the binding modes and interactions of these derivatives with biological targets.

The pharmacokinetic profile of 1-(3-fluoro-octopropenone phenethyl)) is also an important consideration in its development as a therapeutic agent. The presence of both lipophilic and hydrophilic regions in its structure suggests that it may exhibit good oral bioavailability and tissue distribution. However, further studies are needed to evaluate its metabolic stability and excretion pathways. These aspects are crucial for determining the optimal dosing regimen and minimizing potential side effects.

In conclusion, 1-() represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features and demonstrated biological activities make it a valuable asset in the quest for novel therapeutic agents. Continued investigation into its mechanisms of action and optimization strategies will likely lead to significant advancements in drug discovery.

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